molecular formula C7H12O B026844 4-Heptyn-2-ol CAS No. 19781-81-8

4-Heptyn-2-ol

Cat. No.: B026844
CAS No.: 19781-81-8
M. Wt: 112.17 g/mol
InChI Key: CXVIEBMEWKSONY-UHFFFAOYSA-N
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Description

4-Heptyn-2-ol: is an organic compound with the molecular formula C7H12O . It is a colorless liquid that is known for its use as a starting material in organic synthesis. The compound is also referred to as hept-4-yn-2-ol and has a molecular weight of 112.17 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Heptyn-2-ol involves the Cadiot-Chodkiewicz coupling reaction . This process typically starts with the reaction of acetone with bromoacetylene to produce 4-bromopentanone. The 4-bromopentanone is then treated with sodium amide (NaNH2) to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 4-Heptyn-2-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Heptyn-2-ol involves its interaction with various molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with other molecules, influencing its reactivity and interactions. The alkyne group can participate in addition reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

  • 1-Heptyn-3-ol
  • 2-Heptyn-1-ol
  • 3-Heptyn-2-ol

Comparison: 4-Heptyn-2-ol is unique due to the position of its hydroxyl and alkyne groups, which influence its reactivity and applications. Compared to similar compounds, this compound offers distinct advantages in specific synthetic routes and reaction conditions .

Properties

IUPAC Name

hept-4-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-3-4-5-6-7(2)8/h7-8H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXVIEBMEWKSONY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50941570
Record name Hept-4-yn-2-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless or pale yellow liquid; [Alfa Aesar MSDS]
Record name 4-Heptyn-2-ol
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CAS No.

19781-81-8
Record name 4-Heptyn-2-ol
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Record name Hept-4-yn-2-ol
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Record name Hept-4-yn-2-ol
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Record name Hept-4-yn-2-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 4-Heptyn-2-ol being identified in rose plants treated with plant growth regulators?

A: The research identified this compound as one of the volatile organic compounds (VOCs) emitted by rose plants. Interestingly, the levels of this compound, along with several others, were significantly elevated in plants treated with specific concentrations of benzyladenine (BA) and naphthalene acetic acid (NAA) []. This suggests that this compound might be part of a complex metabolic response triggered by these plant growth regulators. Further investigation is needed to understand the specific role of this compound in this response and its potential impact on rose growth and development.

Q2: The study mentions this compound as an “aroma chemical." Does its increased emission in treated roses suggest a change in fragrance?

A: While the study identifies this compound as an aroma chemical with a potent smell [], it doesn't directly investigate the impact of its increased emission on the overall fragrance profile of the treated roses. Further research, potentially involving sensory analysis, would be needed to determine if the changes in VOC profiles, including the elevated this compound levels, translate to a perceptible difference in the rose fragrance.

Q3: The researchers used HS-SPME-GC-MS to analyze the VOCs. Why was this method chosen, and what are its advantages in this context?

A3: Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is a powerful technique for analyzing volatile compounds like this compound in complex matrices like plant tissues. This method was chosen for several reasons:

  • Non-destructive sampling: HS-SPME allows for the collection of volatile compounds from the headspace above the sample without directly extracting or damaging the plant material []. This is particularly beneficial for studying living organisms.
  • Identification and Quantification: The coupling of GC with MS enables not only the separation of different VOCs but also their identification by comparing their mass spectra to databases and quantifying their relative abundance based on peak areas [, ].

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